molecular formula C15H17N3O B14366864 N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea CAS No. 91777-65-0

N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea

Cat. No.: B14366864
CAS No.: 91777-65-0
M. Wt: 255.31 g/mol
InChI Key: FZRIHMIYEZTHJY-UHFFFAOYSA-N
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Description

N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety, and an aminomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea can be achieved through several methods. One common approach involves the reaction of 3-(aminomethyl)benzylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:

[ \text{3-(Aminomethyl)benzylamine} + \text{Phenyl isocyanate} \rightarrow \text{N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea} ]

Industrial Production Methods

In an industrial setting, the production of N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl and aminomethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Urea derivatives with modified functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted urea compounds with new functional groups attached to the phenyl or aminomethyl moieties.

Scientific Research Applications

N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the phenyl and aminomethyl groups allows for specific interactions with target molecules, influencing pathways related to inflammation, cell proliferation, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(Aminomethyl)phenyl]methyl}-N’-methylurea
  • N-{[3-(Aminomethyl)phenyl]methyl}-N’-ethylurea
  • N-{[3-(Aminomethyl)phenyl]methyl}-N’-propylurea

Uniqueness

N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea is unique due to the presence of both the phenyl and aminomethyl groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[3-(aminomethyl)phenyl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-10-12-5-4-6-13(9-12)11-17-15(19)18-14-7-2-1-3-8-14/h1-9H,10-11,16H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRIHMIYEZTHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656211
Record name N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91777-65-0
Record name N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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